4-Chloro-2,6-dimethylimidazo[1,5-a]pyrimidine is a heterocyclic compound belonging to the imidazo[1,5-a]pyrimidine family. This compound features a fused bicyclic structure comprising both imidazole and pyrimidine rings, with specific substitutions that contribute to its chemical properties and biological activity. The presence of chlorine and methyl groups at designated positions enhances its reactivity and potential applications in medicinal chemistry.
4-Chloro-2,6-dimethylimidazo[1,5-a]pyrimidine is classified as a nitrogen-containing heterocycle. It is synthesized through various chemical methods that involve the manipulation of pyrimidine derivatives. The compound has garnered attention due to its potential pharmacological properties, particularly in the development of therapeutic agents.
The synthesis of 4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine can be achieved through several methods:
The molecular structure of 4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine can be represented as follows:
This structure indicates the presence of a chlorine atom at position 4 and two methyl groups at positions 2 and 6 on the imidazo ring.
4-Chloro-2,6-dimethylimidazo[1,5-a]pyrimidine can participate in various chemical reactions:
The mechanism of action for compounds like 4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine often involves interaction with biological targets such as enzymes or receptors:
The physical properties of 4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine are crucial for its application:
Property | Value |
---|---|
Molecular Formula | C8H9ClN4 |
Molecular Weight | 200.64 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
4-Chloro-2,6-dimethylimidazo[1,5-a]pyrimidine has several applications in scientific research:
Bioisosteric modifications of the imidazo[1,5-a]pyrimidine core significantly influence target affinity and physicochemical properties. In antimalarial development, replacing the triazolopyrimidine ring in dihydroorotate dehydrogenase (PfDHODH) inhibitors with imidazo[1,2-a]pyrimidines enhanced binding potency. Specifically, DSM151 (imidazo[1,2-a]pyrimidine) exhibited a PfDHODH IC₅₀ of 0.077 µM, a 4-fold improvement over its triazolopyrimidine counterpart DSM1 (IC₅₀ = 0.047 µM) [6]. Key structural advantages include:
Table 1: Bioisosteric Scaffold Performance in PfDHODH Inhibition
Compound | Core Structure | PfDHODH IC₅₀ (µM) | Parasite EC₅₀ (Pf3D7, µM) |
---|---|---|---|
DSM1 | [1,2,4]Triazolo[1,5-a]pyrimidine | 0.047 | 0.076 |
DSM151 | Imidazo[1,2-a]pyrimidine | 0.077 | 0.32 |
DSM71 | Imidazo[1,2-a]pyrimidine | 0.15 | 0.19 |
DSM68 | Pyrazolo[1,5-a]pyrimidine | 0.40 | 0.91 |
The chloro group at the C4 position and methyl groups at C2/C6 are critical for target engagement:
Pyrazolo[1,5-a]pyrimidines (e.g., Pim-1 kinase inhibitors) share key pharmacophoric features but differ in electronic distribution:
Table 2: Scaffold Comparison in Kinase Inhibition
Scaffold | Target Kinase | Optimal Substituents | Potency (IC₅₀) | Key Interactions |
---|---|---|---|---|
Imidazo[1,5-a]pyrimidine | PfPK6 | 4-Cl, 2,6-diCH₃ | 11 nM [2] | Halogen bond (Gly181), hydrophobic packing |
Pyrazolo[1,5-a]pyrimidine | Pim-1 | 5-(trans-4-Aminocyclohexanol) | 27 nM [3] | H-bond (Asp128/Asp131) |
Thieno[3,2-d]pyrimidine | EGFR T790M | 4-Anilino, 6-aryl | <0.3 nM [7] | Covalent binding (Cys797) |
Hybridization of 4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine with complementary pharmacophores enables multitarget engagement:
Table 3: Hybrid Pharmacophores Incorporating Imidazopyrimidine
Hybrid Structure | Biological Targets | Potency | Mechanistic Advantages |
---|---|---|---|
Imidazopyrimidine-naphthylamine | PfGSK3/PfPK6 | IC₅₀ = 97/8 nM [2] | Dual-kinase inhibition, reduces resistance |
Imidazopyrimidine-arylvinylquinoline | PfPK6/Hemozoin formation | EC₅₀ = 4.8 nM [10] | Blood/tranmission-stage dual activity |
Imidazopyrimidine-triazolopyrimidine | PfDHODH/PfPKG | IC₅₀ = 0.15 µM [6] | Sequential blockade of pyrimidine metabolism |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0